Cas no 96736-12-8 (D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P)

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P structure
96736-12-8 structure
Productnaam:D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
CAS-nummer:96736-12-8
MF:C79H109N19O12
MW:1516.83087706566
MDL:MFCD00076802
CID:804131
PubChem ID:118797406

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Chemische en fysische eigenschappen

Naam en identificatie

    • L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-
    • (D-Arg?00D-Phe?00D-Trp?·?00Leu??)-SubstanceP
    • (D-ARG1,D-PHE5,D-TRP7·9,LEU11)-SUBSTANCE P
    • [D-ARG1,D-PHE5,D-TRP7,9,LEU11]-SUBSTANCE P
    • L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-p...
    • L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leuc
    • (D-ARG1,D-PHE5,D-TRP7.9,LEU11)-SUBSTANCE P
    • AntagonistD,D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2
    • D-Arg-L-Pro-L-Lys-L-Pro-D-Phe-L-Gln-D-Trp-L-Phe-D-Trp-L-Leu-L-Leu-NH2
    • D-ARG-PRO-LYS-PRO-D-PHE-GLN-D-TRP-PHE-D-TRP-LEU-LEU-NH2
    • H-D-ARG-PRO-LYS-PRO-D-PHE-GLN-D-TRP-PHE-D-TRP-LEU-LEU-NH2
    • M.W. 1516.85 C79H109N19O12
    • D-Arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide (ACI)
    • D
    • L
    • Substance P, 1-D-arginine-5-D-phenylalanine-7-D-tryptophan-9-D-tryptophan-11-L-leucinamide- (ZCI)
    • [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P
    • L 756867
    • Modified substance P
    • Substance P analog
    • CS-0028072
    • D-Arg(1)-Pro(2)-Lys(3)-Pro(4)-D-Phe(5)-Gln(6)-D-Trp(7)-Phe(8)-D-Trp(9)-Leu(10)-Leu(11)-NH(2)
    • [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, >=95% (HPLC)
    • HY-103544
    • RPKPFQWFWLL
    • [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
    • 96736-12-8
    • (D-Arg1,D-Phe5,D-Trp7?9,Leu11)-Substance P
    • BDBM50260268
    • MFCD00076802
    • CHEMBL501261
    • AKOS024456872
    • Antagonist D
    • rPKPfQwFwLL-NH2
    • D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
    • MDL: MFCD00076802
    • Inchi: 1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57+,58+,59+,60+,61+,62-,63-,64-,65+,66+/m1/s1
    • InChI-sleutel: XVOCEQLNJQGCQG-ACRSGXKRSA-N
    • LACHT: C(C1=CNC2C=CC=CC1=2)[C@@H](NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC1C=CC=CC=1)NC([C@@H]1CCCN1C(=O)[C@H](CCCCN)NC([C@@H]1CCCN1C(=O)[C@H](N)CCCNC(N)=N)=O)=O)C(=O)N[C@@H](CC1C=CC=CC=1)C(=O)N[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C(=O)N)CC(C)C)CC1=CNC2C=CC=CC1=2

Berekende eigenschappen

  • Exacte massa: 1515.85000
  • Monoisotopische massa: 1515.85030999g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 17
  • Aantal waterstofbondacceptatoren: 31
  • Zware atoomtelling: 110
  • Aantal draaibare bindingen: 53
  • Complexiteit: 3110
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 11
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 508Ų

Experimentele eigenschappen

  • PSA: 505.12000
  • LogboekP: 8.33790

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Beveiligingsinformatie

  • WGK Duitsland:3

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Biosynth
PGH-3652-PI-1 mg
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P
96736-12-8
1mg
$68.20 2023-01-03
TargetMol Chemicals
TP1931-1 mg
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P
96736-12-8 98%
1mg
¥ 1,390 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-361166-1 mg
[D-Arg
96736-12-8
1mg
¥707.00 2023-07-10
abcr
AB477755-1mg
(D-Arg1,D-Phe5,D-Trp7·9,Leu11)-Substance P; .
96736-12-8
1mg
€161.90 2025-02-16
A2B Chem LLC
AD11843-5mg
[D-Arg<sup>1</sup>,D-Phe<sup>5</sup>,D-Trp<sup>7,9</sup>,Leu<sup>11</sup>]-Substance P
96736-12-8
5mg
$453.00 2024-07-18
TargetMol Chemicals
TP1931-1mg
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P
96736-12-8
1mg
¥ 1390 2024-07-19
TargetMol Chemicals
TP1931-1mg
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P
96736-12-8
1mg
¥ 1390 2024-07-23
abcr
AB477755-1 mg
(D-Arg1,D-Phe5,D-Trp7·9,Leu11)-Substance P; .
96736-12-8
1mg
€154.50 2023-06-15
SHENG KE LU SI SHENG WU JI SHU
sc-361166-1mg
[D-Arg
96736-12-8
1mg
¥707.00 2023-09-05
AAPPTec
P000630-5mg
[D-Arg1,D-Phe5,D-Trp7,11]-Substance P
96736-12-8
5mg
$300.00 2024-07-20

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Productiemethode

Synthetic Routes 1

Reactievoorwaarden
Referentie
Design and synthesis of antagonists of substance P
Folkers, Karl; Rosell, Sune; Chu, Ji Yu; Lu, Li An; Tang, Pui Fun Louisa; et al, Acta Chemica Scandinavica, 1986, 40(4), 295-302

Synthetic Routes 2

Reactievoorwaarden
Referentie
Bradykinin antagonist dimer, CU201, inhibits the growth of human lung cancer cell lines by a "biased agonist" mechanism
Chan, Daniel; Gera, Lajos; Stewart, John; Helfrich, Barbara; Verella-Garcia, Marileila; et al, Proceedings of the National Academy of Sciences of the United States of America, 2002, 99(7), 4608-4613

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:96736-12-8)D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
A1198544
Zuiverheid:99%
Hoeveelheid:5mg
Prijs ($):276.0